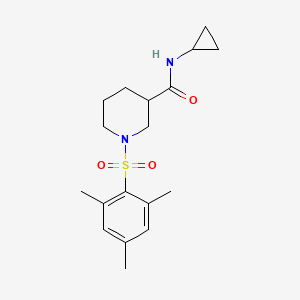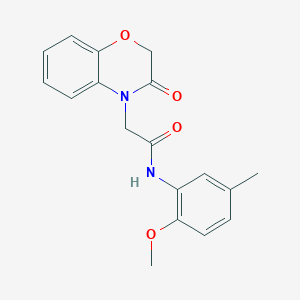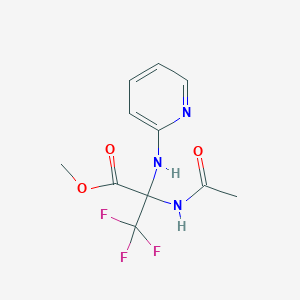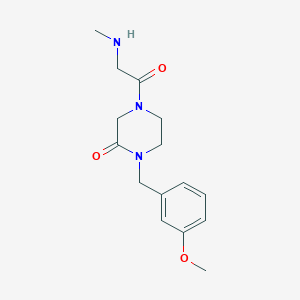![molecular formula C19H25N3O3 B5362357 1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]-2-imidazolidinone](/img/structure/B5362357.png)
1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]-2-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]-2-imidazolidinone, also known as AZD-8931, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound has shown potential as a therapeutic agent for the treatment of various types of cancer, including breast, lung, and head and neck cancers.
Mécanisme D'action
1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]-2-imidazolidinone exerts its anti-cancer effects by inhibiting the activity of EGFR and HER2, which are tyrosine kinase receptors that play a critical role in the growth and survival of cancer cells. By blocking the activity of these receptors, this compound prevents the activation of downstream signaling pathways that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been found to be well-tolerated and has shown minimal toxicity. However, further studies are needed to determine the safety and efficacy of this compound in humans.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]-2-imidazolidinone has several advantages as a research tool, including its high potency and selectivity for EGFR and HER2, as well as its ability to inhibit both wild-type and mutant forms of these receptors. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its availability for some research groups.
Orientations Futures
There are several potential future directions for research on 1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]-2-imidazolidinone. One area of interest is the development of combination therapies that incorporate this compound with other anti-cancer agents, such as chemotherapy or immunotherapy. Another potential direction is the investigation of this compound in the treatment of other types of cancer, such as pancreatic or ovarian cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify biomarkers that may predict response to treatment.
Méthodes De Synthèse
1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]-2-imidazolidinone can be synthesized through a multi-step process involving the reaction of several chemical intermediates. The synthesis of this compound involves the coupling of 2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenylamine with 2-chloro-1-(3,4-dimethoxyphenyl)ethanone, followed by the reduction of the resulting imine intermediate with sodium borohydride. The final product is obtained after purification by chromatography.
Applications De Recherche Scientifique
1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]-2-imidazolidinone has been extensively studied in preclinical and clinical settings for its potential use in cancer therapy. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in a variety of cancer types. In clinical trials, this compound has demonstrated promising results in patients with advanced solid tumors, including breast and lung cancers.
Propriétés
IUPAC Name |
1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14-3-4-15(13-16(14)22-11-8-20-18(22)24)17(23)21-9-6-19(7-10-21)5-2-12-25-19/h3-4,13H,2,5-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBROKIHXRDJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3(CCCO3)CC2)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,6-dimethylbenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5362276.png)
![9-methyl-2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5362282.png)
![(9aS)-2-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B5362283.png)
![allyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5362298.png)
![3-methyl-N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5362301.png)
![6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,4(1H,3H)-pyrimidinedione dihydrochloride](/img/structure/B5362307.png)


![N~2~-({(2R,5S)-5-[(6-methoxypyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5362327.png)
![2-(3,4,5-trifluorobenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5362343.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-2-furamide](/img/structure/B5362351.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5362366.png)